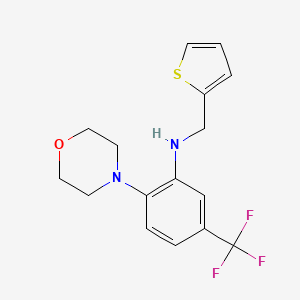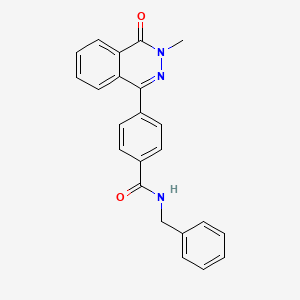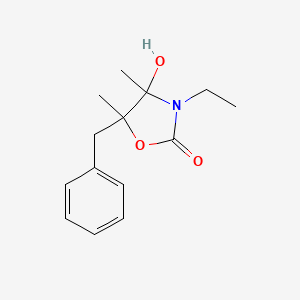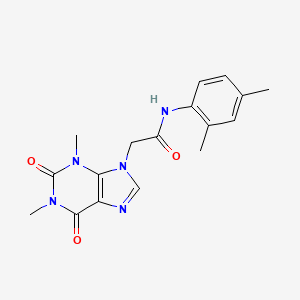
2-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)-5-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]-N-(2-THIENYLMETHYL)AMINE is a complex organic compound characterized by the presence of morpholino, trifluoromethyl, and thienyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]-N-(2-THIENYLMETHYL)AMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-morpholino-5-(trifluoromethyl)aniline with 2-thienylmethyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]-N-(2-THIENYLMETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino or thienyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium carbonate. The reactions are typically conducted under controlled temperature and pressure conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
N-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]-N-(2-THIENYLMETHYL)AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]-N-(2-THIENYLMETHYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The morpholino group can interact with nucleophilic sites on proteins or nucleic acids, modulating their activity. The thienyl group may contribute to the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- N-Methyl-2-morpholino-5-(trifluoromethyl)benzylamine
- N-[2-morpholino-5-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzamide
Uniqueness
N-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]-N-(2-THIENYLMETHYL)AMINE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the morpholino and thienyl groups provide specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C16H17F3N2OS |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
2-morpholin-4-yl-N-(thiophen-2-ylmethyl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C16H17F3N2OS/c17-16(18,19)12-3-4-15(21-5-7-22-8-6-21)14(10-12)20-11-13-2-1-9-23-13/h1-4,9-10,20H,5-8,11H2 |
InChIキー |
BBALHJQJMJQNBP-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NCC3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-methylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate](/img/structure/B14946709.png)
![ethyl (2-oxo-2,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4-yl)acetate](/img/structure/B14946712.png)

![ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperazine-1-carboxylate](/img/structure/B14946724.png)
![N-[(1E)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide](/img/structure/B14946726.png)
![2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B14946739.png)
![Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B14946752.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B14946771.png)


![(4-Methyl-piperazin-1-yl)-(4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-methanone](/img/structure/B14946784.png)
![5-(3-Nitro-benzyl)-3-phenyl-2-[(Z)-phenylimino]-thiazolidin-4-one](/img/structure/B14946795.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14946811.png)
